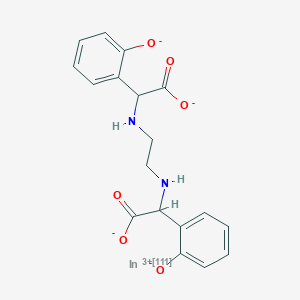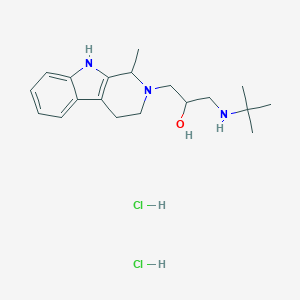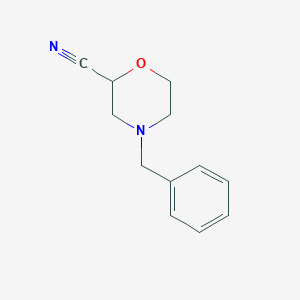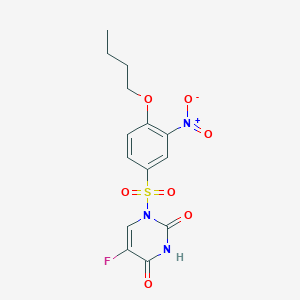
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it an attractive target for drug discovery research.
Mechanism Of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves the inhibition of specific enzymes and proteins through the formation of covalent bonds with their active sites. This compound is able to bind to these targets with high affinity and specificity, leading to the disruption of their normal function and ultimately to the inhibition of disease processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- are dependent on the specific targets that it inhibits. For example, the inhibition of dihydroorotate dehydrogenase can lead to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This can ultimately result in the death of cancer cells and the suppression of autoimmune responses.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- in lab experiments is its high potency and specificity for its target enzymes and proteins. This makes it a valuable tool for studying the mechanisms of disease processes and for the development of new therapeutic agents. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored and controlled in order to ensure the safety of lab personnel and experimental subjects.
Future Directions
There are many potential future directions for research on 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro-. One area of interest is the development of new therapeutic agents based on this compound or its derivatives. Another potential direction is the study of its effects on other enzymes and proteins that may be involved in disease processes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in order to optimize its use in lab experiments and clinical settings.
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The most common method of synthesis involves the reaction of 5-fluoro-2,4(1H,3H)-pyrimidinedione with 4-butoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
The potential therapeutic applications of 2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- have been extensively studied in the field of medicinal chemistry. This compound has been shown to have potent inhibitory effects on a range of enzymes and proteins that are involved in various disease processes. For example, it has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides and is a target for the treatment of cancer and autoimmune diseases.
properties
CAS RN |
128887-36-5 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 1-((4-butoxy-3-nitrophenyl)sulfonyl)-5-fluoro- |
Molecular Formula |
C14H14FN3O7S |
Molecular Weight |
387.34 g/mol |
IUPAC Name |
1-(4-butoxy-3-nitrophenyl)sulfonyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C14H14FN3O7S/c1-2-3-6-25-12-5-4-9(7-11(12)18(21)22)26(23,24)17-8-10(15)13(19)16-14(17)20/h4-5,7-8H,2-3,6H2,1H3,(H,16,19,20) |
InChI Key |
JMPKRMCNGKAGBJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F)[N+](=O)[O-] |
Other CAS RN |
128887-36-5 |
synonyms |
1-(4-butoxy-3-nitro-phenyl)sulfonyl-5-fluoro-pyrimidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



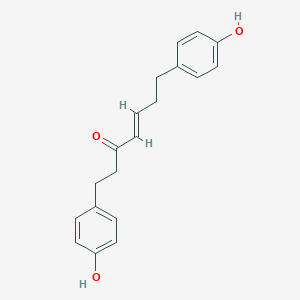
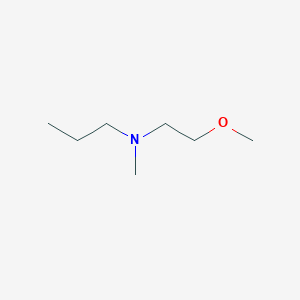
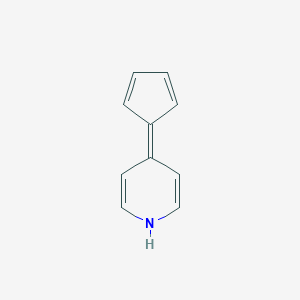
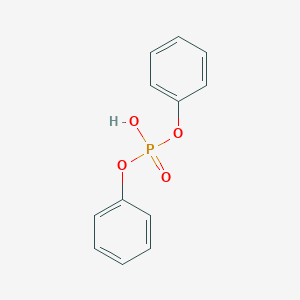
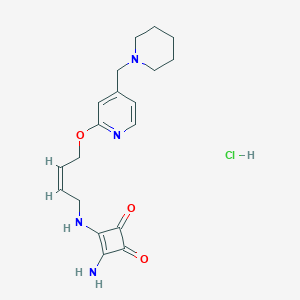
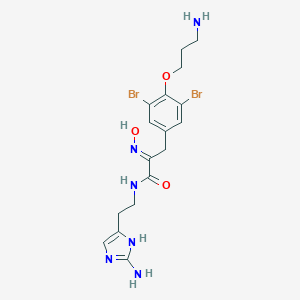
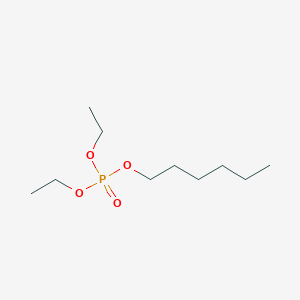
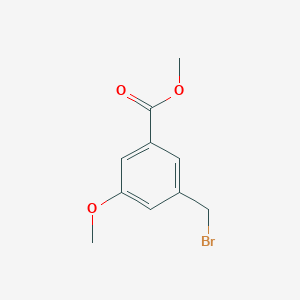
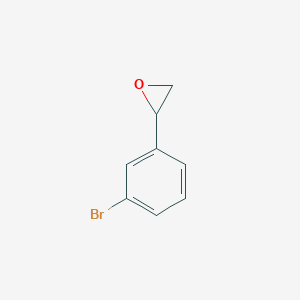
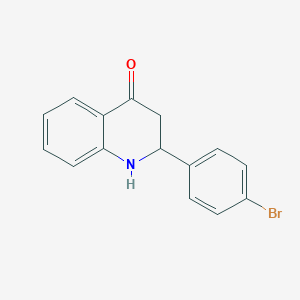
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
